molecular formula C23H31ClN4O2 B4982872 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride CAS No. 5791-84-4

2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride

Cat. No.: B4982872
CAS No.: 5791-84-4
M. Wt: 431.0 g/mol
InChI Key: SUDFKPQEPBQLJJ-UHFFFAOYSA-N
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Description

2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. The piperidine moiety enhances its binding affinity and specificity, while the methoxyphenyl group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-(2,2,2-trifluoroethyl)benzimidazole
  • 5,6-dichloro-1H-benzoimidazol-2-yl
  • 4,6-dibromo-2-mercaptobenzimidazole

Compared to these compounds, 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2.ClH/c1-29-19-11-9-18(10-12-19)22(28)17-27-21-8-4-3-7-20(21)26(23(27)24)16-15-25-13-5-2-6-14-25;/h3-4,7-12,22,24,28H,2,5-6,13-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDFKPQEPBQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386677
Record name 2-{2-Imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-84-4
Record name 2-{2-Imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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